(1-Amino-3-methylcyclohexyl)phosphonic acid
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Overview
Description
(1-Amino-3-methylcyclohexyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group and a phosphonic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using reagents such as dialkyl phosphites in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for (1-Amino-3-methylcyclohexyl)phosphonic acid often involve large-scale phosphonylation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-methylcyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, phosphine derivatives from reduction, and various substituted cyclohexyl derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry
In chemistry, (1-Amino-3-methylcyclohexyl)phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the development of novel catalysts and ligands .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to amino acids allows it to interact with enzymes and disrupt their activity, making it a valuable tool for studying enzyme mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antihypertensive agent and in the treatment of bone diseases such as osteoporosis .
Industry
In industry, this compound is used in the formulation of corrosion inhibitors and as a sequestering agent in electroplating and chemical plating processes .
Mechanism of Action
The mechanism of action of (1-Amino-3-methylcyclohexyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Amino-3-methylcyclohexyl)phosphonic acid include:
Aminomethylphosphonic acid: A simpler analogue with a similar phosphonic acid group but without the cyclohexane ring.
Glyphosate: A widely used herbicide that contains a phosphonic acid group and is structurally related to aminophosphonic acids.
Uniqueness
The uniqueness of this compound lies in its cyclohexane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Properties
CAS No. |
653593-90-9 |
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Molecular Formula |
C7H16NO3P |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
(1-amino-3-methylcyclohexyl)phosphonic acid |
InChI |
InChI=1S/C7H16NO3P/c1-6-3-2-4-7(8,5-6)12(9,10)11/h6H,2-5,8H2,1H3,(H2,9,10,11) |
InChI Key |
HPIMMOOLXCAIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(N)P(=O)(O)O |
Origin of Product |
United States |
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